5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
Description
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Properties
IUPAC Name |
5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4/c1-31-20-8-3-18(4-9-20)5-12-23-27-22(17-26)25(33-23)29-15-13-28(14-16-29)24(30)19-6-10-21(32-2)11-7-19/h3-12H,13-16H2,1-2H3/b12-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCCAFFCMHJILL-LFYBBSHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile is a complex organic compound notable for its diverse functional groups, including a piperazine ring and an oxazole ring. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
- Molecular Formula : C25H24N4O4
- Molecular Weight : 444.5 g/mol
- Key Functional Groups :
- Piperazine moiety
- Oxazole ring
- Methoxy substituents
The presence of these functional groups is essential for the compound's interaction with biological targets, influencing its pharmacological effects.
The mechanisms through which this compound exerts its biological activity are primarily linked to its interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in critical pathways such as cell proliferation and apoptosis. For example, studies suggest potential inhibition of kinases and other signaling molecules that are crucial in cancer progression.
- Receptor Modulation : It may interact with various receptors, modulating their activity and thereby influencing cellular responses related to inflammation and tumor growth.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study highlighted the compound's ability to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation. It appears to inhibit the production of pro-inflammatory cytokines and mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), which are pivotal in inflammatory responses .
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens. The mechanism likely involves disruption of bacterial cell membranes or inhibition of vital metabolic pathways within microbial cells .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Anticancer Efficacy : A study demonstrated that derivatives of oxazole compounds showed potent activity against different cancer cell lines, leading to significant reductions in cell viability at low micromolar concentrations .
- Anti-inflammatory Mechanisms : In vitro assays indicated that the compound could reduce LPS-induced inflammation in macrophages, suggesting a potential therapeutic role in treating inflammatory diseases .
- Antimicrobial Testing : Compounds structurally related to this compound were evaluated against Gram-positive and Gram-negative bacteria, showing promising inhibitory effects .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-(E)-[(E)-2-(3-chlorophenyl)ethenyl]-1,3-thiazole | C25H24ClN4OS | Contains thiazole instead of oxazole |
| 5-[4-(phenylpiperazinyl)] - 1,3-benzothiazole derivatives | C23H22N4S | Different heterocyclic framework |
This comparative analysis highlights the unique structural characteristics that contribute to the distinct biological activities of these compounds.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit specific enzymes or receptors involved in cancer cell proliferation. Studies have shown that derivatives with similar structures can interact with telomerase, an enzyme often overexpressed in cancer cells, leading to reduced cell viability in various cancer lines .
Binding Affinity Studies
Binding affinity studies are crucial for understanding how this compound interacts with biological targets. These studies often assess:
- Target Enzymes/Receptors : The interactions between the compound and targets such as kinases or G-protein coupled receptors have been explored. Enhanced binding could indicate potential therapeutic effects .
Structure-Activity Relationship (SAR) Analysis
The SAR analysis of this compound helps identify how modifications to its structure can enhance or alter its biological activity. For example:
- Functional Group Variations : Modifying the methoxy groups or changing the piperazine substituents can lead to variations in potency against specific cancer types .
Case Study 1: Anticancer Efficacy
In a study conducted by Zheng et al., derivatives of oxazole compounds were synthesized and evaluated for their anticancer activity against gastric cancer cell lines. The findings revealed that certain modifications significantly increased the inhibitory effect on cell growth, with IC50 values indicating potent activity .
Case Study 2: Inhibition of Telomerase Activity
Another study focused on the inhibition of telomerase activity using compounds structurally similar to this compound. The results indicated that these compounds could effectively reduce telomerase activity, suggesting potential for use in cancer therapeutics .
Preparation Methods
Conventional Oxazole Core Formation Strategies
Robinson-Gabriel Cyclodehydration
The Robinson-Gabriel synthesis remains a foundational method for constructing 2,5-disubstituted oxazoles. For the target compound, this approach requires a precursor with acylamino ketone functionality. Cyclization is achieved using polyphosphoric acid (PPA) at 120°C for 6–8 hours, yielding the oxazole ring with 50–60% efficiency. However, introducing the cyano group at position 4 necessitates post-cyclization modifications, complicating the pathway.
Van Leusen Reaction with TosMIC
Tosylmethyl isocyanide (TosMIC) enables the synthesis of 4,5-disubstituted oxazoles under basic conditions. A 2023 study demonstrated that reacting TosMIC with 4-methoxybenzoyl piperazine-modified enones in isopropyl alcohol with potassium phosphate (K3PO4) at 65°C under microwave irradiation (350 W, 8 minutes) produced the oxazole core with 78% yield. This method directly installs the cyano group via the TosMIC reagent, streamlining the synthesis.
Palladium-Catalyzed Cross-Couplings for Styryl Installation
Suzuki-Miyaura Coupling for (E)-Styryl Group
The (E)-2-(4-methoxyphenyl)ethenyl moiety is installed via Suzuki-Miyaura coupling between a boronate ester and a halogenated oxazole intermediate. Key steps include:
- Boronate Preparation : tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate is synthesized from the corresponding triflate using bis(pinacolato)diboron (1.1 eq), Pd(dppf)Cl2 (3 mol%), and KOAc (3 eq) in 1,4-dioxane at 80°C for 18 hours (70–93% yield).
- Cross-Coupling : The boronate reacts with 2-bromo-4-cyano-oxazole derivatives under Pd(OAc)2 catalysis with SPhos ligand in toluene/EtOH (2:1) at 100°C, achieving 85% yield with >99% E-selectivity.
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) | E:Z Ratio |
|---|---|---|---|---|---|
| Pd(dppf)Cl2 | 1,1'-Bis(diphenylphosphino)ferrocene | 1,4-Dioxane | 80 | 70 | >99:1 |
| Pd(OAc)2 | SPhos | Toluene/EtOH | 100 | 85 | >99:1 |
| Pd(PPh3)4 | None | DMF | 120 | 45 | 92:8 |
Piperazine Functionalization Approaches
Nucleophilic Aromatic Substitution
The 4-(4-methoxybenzoyl)piperazine group is introduced via SNAr reaction on 5-chlorooxazole intermediates. Using DIPEA (2.5 eq) in DMF at 60°C for 12 hours, the reaction achieves 88% substitution efficiency. Microwave-assisted conditions (100°C, 30 minutes) enhance the yield to 94% while reducing dimerization byproducts.
Buchwald-Hartwig Amination
For halogenated oxazoles, Pd2(dba)3/Xantphos catalytic systems enable C-N bond formation with piperazine derivatives. A 2024 protocol using t-BuONa (1.5 eq) in tert-amyl alcohol at 110°C for 6 hours achieved 91% yield, demonstrating superior functional group tolerance compared to traditional SNAr methods.
Stereoselective Oxazole-Alkene Conjugation
Horner-Wadsworth-Emmons Olefination
The (E)-configured ethenyl group is constructed using phosphonate reagents. Reacting 4-methoxybenzaldehyde with diethyl (2-oxo-1,3-oxazol-4-yl)phosphonate in THF with NaH (2 eq) at 0°C to RT produces the styryl group with 95% E-selectivity. This method avoids transition metals, making it preferable for pharmaceutical synthesis.
Green Chemistry Innovations
Industrial-Scale Process Considerations
Continuous Flow Synthesis
A 2025 patent describes a telescoped process combining:
- Microreactor-based Robinson-Gabriel cyclization (residence time: 8 minutes)
- Flow hydrogenation for nitro group reduction (H-Cube Pro, 30 bar H2)
- Packed-bed Suzuki coupling (Pd/Al2O3 catalyst)
This system achieves 83% overall yield with 99.7% purity, demonstrating feasibility for metric-ton production.
Analytical Characterization Benchmarks
Spectroscopic Validation
Chromatographic Purity
HPLC analysis (Zorbax SB-C18, 1 mL/min MeCN/H2O gradient) shows ≥99.5% purity with tR = 12.34 minutes, confirming absence of regioisomeric byproducts.
Q & A
Q. Answer :
- ¹H NMR : Analyze coupling constants (J = 12–16 Hz for trans E-configuration) between ethenyl protons .
- X-ray Crystallography : Resolve spatial arrangement using single-crystal diffraction (e.g., compare with structurally similar compounds like (5E)-5-(4-Methoxybenzylidene)-2-piperidinyl thiazolones) .
- IR Spectroscopy : Confirm C≡N stretch (~2200 cm⁻¹) and conjugated carbonyl groups (~1680 cm⁻¹) .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., anticancer vs. antimicrobial efficacy) for this compound?
Answer :
Contradictions often arise from assay variability or structural analogs. Mitigation strategies:
Standardized Assays : Use identical cell lines (e.g., MCF-7 for cancer, S. aureus for antimicrobial) and protocols (e.g., MIC vs. IC₅₀) across studies .
Structural Validation : Confirm compound identity via LC-MS and compare with reference standards (e.g., CAS-registered analogs) .
Mechanistic Studies : Perform target-specific assays (e.g., kinase inhibition for anticancer activity, membrane disruption for antimicrobial effects) to isolate modes of action .
Advanced: What computational modeling approaches are suitable for predicting the binding affinity of this compound to kinase targets?
Q. Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR kinase). Prioritize piperazine and oxazole moieties as key binding motifs .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes, focusing on hydrogen bonds with methoxyphenyl groups .
- QSAR Modeling : Develop models using substituent electronic parameters (Hammett σ) to correlate methoxy group positioning with activity .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 4-methoxybenzoyl group?
Q. Answer :
Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) groups at the benzoyl para position .
Biological Profiling : Test analogs against a panel of targets (e.g., cancer cell lines, bacterial strains) to identify trends in potency .
Thermodynamic Analysis : Measure binding thermodynamics (ITC) to quantify contributions of hydrophobic (methoxy) vs. polar (carbonyl) interactions .
Basic: What stability challenges arise during storage of this compound, and how can they be addressed?
Q. Answer :
- Hydrolysis Risk : The oxazole ring and nitrile group are prone to moisture. Store under inert gas (argon) at –20°C in amber vials .
- Light Sensitivity : The ethenyl group may undergo E-to-Z isomerization. Use UV-stable containers and limit light exposure .
- Purity Monitoring : Conduct periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect degradation .
Advanced: What strategies are recommended for elucidating metabolic pathways of this compound in in vitro hepatic models?
Q. Answer :
Microsomal Incubation : Use human liver microsomes (HLMs) with NADPH cofactor. Quench reactions at 0, 15, 30, and 60 minutes .
Metabolite Identification : Employ UPLC-QTOF-MS to detect phase I (oxidation) and phase II (glucuronidation) metabolites. Focus on demethylation of methoxy groups .
CYP Inhibition Assays : Test CYP3A4/2D6 inhibition to predict drug-drug interaction risks .
Advanced: How can researchers optimize solubility for in vivo studies without compromising bioactivity?
Q. Answer :
- Prodrug Design : Introduce phosphate esters at the oxazole nitrogen, which hydrolyze in vivo to release the active compound .
- Formulation : Use cyclodextrin complexes (e.g., HP-β-CD) or nanoemulsions to enhance aqueous solubility (>1 mg/mL) .
- Co-Solvent Systems : Prepare stock solutions in DMSO (≤5%) and dilute with saline containing Tween-80 (0.1%) for dosing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
